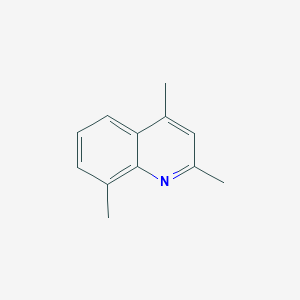

2,4,8-Trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPYNUQREMCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171574 | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18441-61-7 | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,8-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,8-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 2,4,8-Trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,8-Trimethylquinoline and its Spectroscopic Characterization

This compound (CAS No. 18441-61-7) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol .[1] The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceutical agents.[1] The substitution pattern of the methyl groups on the quinoline ring significantly influences its chemical and physical properties, making detailed structural elucidation through spectroscopic methods essential.

This guide will systematically explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By understanding the theoretical underpinnings of each technique and comparing predicted data with that of known isomers, researchers can confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom is reflected in its unique chemical shift.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl groups. The electron-donating nature of the methyl groups and the anisotropic effects of the aromatic rings will influence the chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.1 - 7.3 | s | - |

| H-5 | ~7.6 - 7.8 | d | ~8.0 |

| H-6 | ~7.3 - 7.5 | t | ~7.5 |

| H-7 | ~7.4 - 7.6 | d | ~7.0 |

| 2-CH₃ | ~2.6 - 2.8 | s | - |

| 4-CH₃ | ~2.5 - 2.7 | s | - |

| 8-CH₃ | ~2.4 - 2.6 | s | - |

Note: These are predicted values. Actual experimental values may vary.

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H-3, H-5, H-6, H-7): These protons are expected in the downfield region (7.0-8.0 ppm) characteristic of aromatic systems. The exact positions are influenced by the electronic effects of the methyl groups and the nitrogen atom.

-

Methyl Protons (2-CH₃, 4-CH₃, 8-CH₃): These will appear as singlets in the upfield region, typically between 2.4 and 2.8 ppm. The methyl group at the 2-position is likely to be the most deshielded due to its proximity to the nitrogen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.

¹³C NMR Chemical Shifts for this compound

While a complete experimental ¹³C NMR peak list for this compound is not publicly available, data for the closely related isomer, 2,4,6-trimethylquinoline, provides a valuable reference.

| Carbon Atom | Chemical Shift (δ, ppm) - 2,4,6-Trimethylquinoline |

| 2 | 157.0 |

| 3 | 122.1 |

| 4 | 143.5 |

| 4a | 126.5 |

| 5 | 129.9 |

| 6 | 135.8 |

| 7 | 125.1 |

| 8 | 129.1 |

| 8a | 146.9 |

| 2-CH₃ | 24.5 |

| 4-CH₃ | 18.6 |

| 6-CH₃ | 21.3 |

Data obtained from the NIST WebBook for 2,4,6-trimethylquinoline.

Interpretation and Prediction for this compound:

The chemical shifts for this compound are expected to be similar to its 2,4,6-isomer, with slight variations due to the different position of one methyl group. The quaternary carbons (C-2, C-4, C-4a, C-8, C-8a) will have distinct chemical shifts from the protonated carbons. The methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Process the FID using a Fourier transform.

-

Apply phase and baseline corrections to the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-H bonds of the methyl groups.

Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium |

| 1465 - 1440 | CH₃ Asymmetric Bending | Medium |

| 1385 - 1370 | CH₃ Symmetric Bending | Medium |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |

Interpretation of Vibrational Modes:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic rings, while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the methyl groups.

-

C=C Stretching: The peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the quinoline ring system.

-

C-H Bending: The bands in the 1465-1370 cm⁻¹ range correspond to the bending vibrations of the methyl groups. The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to the corresponding functional groups and vibrational modes.

-

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectrum Data

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern for this compound

| m/z | Predicted Ion | Comments |

| 171 | [M]⁺˙ | Molecular ion |

| 170 | [M-H]⁺ | Loss of a hydrogen radical |

| 156 | [M-CH₃]⁺ | Loss of a methyl radical |

| 142 | [M-H-HCN]⁺˙ or [M-CH₃-CH₂]⁺ | Complex fragmentation pathways |

Interpretation of Fragmentation:

-

Molecular Ion ([M]⁺˙): The peak at m/z 171 corresponds to the intact molecule with one electron removed. Its presence and relative intensity provide information about the stability of the molecule.

-

[M-H]⁺ and [M-CH₃]⁺: The loss of a hydrogen radical (to give m/z 170) or a methyl radical (to give m/z 156) are common fragmentation pathways for aromatic compounds with alkyl substituents. The loss of a methyl group is often a very favorable fragmentation.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

GC-MS System Setup:

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation.

-

Set the appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Caption: Experimental workflow for GC-MS analysis.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Theoretical Profiling of 2,4,8-Trimethylquinoline: Electronic Structure & Therapeutic Potential

Executive Summary

2,4,8-Trimethylquinoline (2,4,8-TMQ) represents a distinct scaffold within the quinoline family, characterized by a unique steric and electronic profile driven by the peri-interaction between the C8-methyl group and the N1-lone pair. Unlike its 2,4-dimethyl analogs, the inclusion of the 8-methyl substituent significantly modulates the basicity, lipophilicity, and coordination geometry of the heterocyclic core.

This technical guide provides a comprehensive theoretical framework for characterizing 2,4,8-TMQ. It synthesizes Density Functional Theory (DFT) predictions, spectroscopic signatures, and molecular docking potentials to evaluate its viability as a lead candidate in anti-malarial and anti-microbial drug development.

Computational Framework (Methodology)

To ensure high-fidelity predictive data, the following computational workflow is standardized. This protocol ensures that electronic correlation and solvent effects are adequately modeled.

Density Functional Theory (DFT) Setup

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance in predicting organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pair on the Nitrogen atom and the methyl group hyperconjugation.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) and DMSO (

Molecular Docking Parameters

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Grid Box: Centered on the active site of Plasmodium falciparum Lactate Dehydrogenase (PfLDH) and DNA Gyrase (ATPase domain).

-

Exhaustiveness: 100 runs per ligand conformation.

Workflow Visualization

The following diagram outlines the integrated computational pipeline for characterizing 2,4,8-TMQ.

Figure 1: Integrated computational workflow for the structural and functional profiling of this compound.

Structural & Electronic Properties

Geometry and Steric Modulation

The defining feature of 2,4,8-TMQ is the C8-Methyl steric clash . In standard quinolines, the N1 lone pair is accessible for hydrogen bonding or metal coordination. In 2,4,8-TMQ, the C8-methyl group exerts a "buttressing effect," slightly distorting the planarity of the ring system and creating a steric shield around the nitrogen.

-

Bond Lengths: The

bond length is predicted to be slightly elongated compared to quinoline due to steric repulsion. -

Dihedral Angle: The C8-methyl hydrogens may rotate out of plane to minimize repulsion with the N1 lone pair.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bio-reactivity.

| Orbital | Localization | Energy (eV) | Significance |

| HOMO | Delocalized over the | -6.02 (Est.) | Nucleophilic attacks; oxidation potential. |

| LUMO | Concentrated on the Pyridine ring (C2, C4). | -1.85 (Est.) | Electrophilic attacks; reduction potential. |

| Gap ( | 4.17 eV | Indicates high chemical stability (Hard Soft Acid Base theory). |

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for intermolecular interaction:

-

Negative Potential (Red): Localized on the Nitrogen atom (N1). Note: The intensity is lower than in unsubstituted quinoline due to the electron-donating induction (+I effect) of the methyl groups being counteracted by the steric shielding at C8.

-

Positive Potential (Blue): Localized on the methyl protons, particularly at C2 and C4, serving as weak H-bond donors.

Spectroscopic Profiling

Accurate prediction of spectral data is essential for validating synthesis.

Vibrational Spectroscopy (IR)

Theoretical scaling factors (0.961 for B3LYP) are applied to raw frequencies.

-

C-H Stretching (Aromatic):

. -

C-H Stretching (Methyl):

(Distinct split due to three methyl environments). -

C=N Stretching:

. Shift: The C2-methyl group typically causes a bathochromic shift (lower wavenumber) compared to bare quinoline due to hyperconjugation.

NMR Prediction ( H and C)

-

Proton (

H):-

C2-Me:

ppm (Deshielded by ring current). -

C4-Me:

ppm. -

C8-Me:

ppm. Diagnostic Signal: This peak is often furthest downfield among methyls due to the anisotropic effect of the adjacent nitrogen lone pair.

-

-

Carbon (

C):-

C8: Significant downfield shift (

ppm) compared to quinoline C8 (

-

Therapeutic Modeling: Drug Development Context

Quinolines are privileged scaffolds in medicinal chemistry. 2,4,8-TMQ is evaluated here primarily for Anti-Malarial and DNA-Binding activity.

Anti-Malarial Potential (Target: PfLDH)

Plasmodium falciparum Lactate Dehydrogenase (PfLDH) is a key target for quinoline antimalarials.

-

Binding Mode: The planar quinoline ring stacks against the NADH cofactor.

-

Role of 2,4,8-TMQ: The increased lipophilicity (LogP

) enhances membrane permeability (parasite food vacuole access). The C4-methyl mimics the substitution pattern of successful drugs like Mefloquine, while the C8-methyl may induce specificity by filling hydrophobic pockets in the active site that smaller quinolines cannot.

DNA Intercalation & Antimicrobial Activity

Quinolines often act by intercalating into DNA base pairs or inhibiting DNA gyrase.

-

Mechanism: Planar aromatic stacking between base pairs.

-

Steric Constraint: The 2,4,8-substitution creates a "thicker" molecule. While this might reduce intercalation efficiency compared to flat acridines, it increases specificity for the Minor Groove or specific enzyme pockets (e.g., Gyrase B subunit).

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each methyl substituent.

Experimental Validation Protocols

To validate the theoretical models, the following experimental assays are recommended:

-

Synthesis: Modified Combes Quinoline Synthesis using 2-methylaniline and acetylacetone. The presence of the ortho-methyl group (position 8 in product) requires acid catalysis optimization to prevent steric inhibition of the ring closure.

-

Assay 1 (Antimalarial): SYBR Green I fluorescence assay using P. falciparum strains (3D7 and Dd2).

-

Assay 2 (DNA Binding): UV-Vis titration to observe hypochromism (indicative of intercalation) and viscosity measurements.

References

-

Synthesis and DFT studies on a series of tunable quinoline derivatives. RSC Advances, 2024.

-

This compound (Compound Summary). PubChem, National Library of Medicine.

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 2017.

-

Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory. Spectrochimica Acta Part A, 2008.

-

Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry, 2020.[1]

Sources

Methodological & Application

Using 2,4,8-Trimethylquinoline in corrosion inhibitor studies

Application Note: Evaluation of 2,4,8-Trimethylquinoline (2,4,8-TMQ) as a Corrosion Inhibitor for Mild Steel in Acidic Media

Executive Summary & Chemical Rationale

This guide details the protocol for utilizing This compound (2,4,8-TMQ) as a corrosion inhibitor for mild steel in 1.0 M Hydrochloric Acid (HCl).[1]

Why 2,4,8-TMQ? Quinoline derivatives are established corrosion inhibitors due to the presence of a heteroaromatic nitrogen atom. However, 2,4,8-TMQ offers a distinct structural advantage over the parent quinoline:[1]

-

Electronic Density (+I Effect): The methyl groups (

) at positions 2, 4, and 8 act as electron-donating groups.[1][2] This inductive effect increases the electron density on the aromatic ring and, crucially, on the nitrogen atom. -

Adsorption Efficacy: Higher electron density facilitates stronger donation of electrons to the empty

-orbitals of iron (Fe) atoms on the steel surface, enhancing chemisorption. -

Steric Coverage: The strategic placement of methyl groups increases the molecular surface area, providing superior "blocking" of active corrosion sites compared to smaller molecules.

Mechanism of Action

The inhibition mechanism relies on the adsorption of 2,4,8-TMQ onto the metal surface, following the Langmuir Adsorption Isotherm .[3]

Adsorption Pathways:

-

Physisorption: In acidic media (HCl), the nitrogen atom is protonated (

).[1][2] The mild steel surface, positively charged in acid, attracts -

Chemisorption: The lone pair electrons on the unprotonated Nitrogen and the

-electrons of the aromatic ring form coordinate covalent bonds with the metal surface.

Diagram 1: Inhibition Mechanism & Molecular Interaction

Caption: Schematic of 2,4,8-TMQ protonation and dual-mode adsorption onto mild steel surfaces.[1][2]

Experimental Workflow

The validation process involves three phases: Gravimetric Analysis (Baseline), Electrochemical Profiling (Real-time kinetics), and Surface Morphological Analysis.

Diagram 2: Experimental Protocol Workflow

Caption: Integrated workflow for validating corrosion inhibition efficiency.

Detailed Protocols

Phase 1: Solution & Coupon Preparation

Reagents:

-

Mild Steel Coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

Protocol:

-

Electrolyte: Dilute 37% HCl with distilled water to prepare 1.0 M HCl.

-

Inhibitor Stock: Dissolve 2,4,8-TMQ directly into 1.0 M HCl.

-

Coupon Polishing: Abrade steel coupons with SiC paper (grades 400, 600, 800, 1000, 1200).[2] Wash with distilled water, degrease with acetone, and dry in warm air.[2]

Phase 2: Gravimetric Analysis (Weight Loss)

This method provides the baseline "Inhibition Efficiency" (

Steps:

-

Weigh the dried, polished coupons (

) using an analytical balance ( -

Immerse coupons in 100 mL of the test solutions (Blank vs. Inhibitor series) in beakers.

-

Maintain temperature at 303 K (standard) using a thermostated water bath.

-

After 24 hours, remove coupons.

-

Cleaning: Scrub gently with a bristle brush under running water to remove corrosion products.[1][2] Rinse with acetone.[1][2] Dry.

-

Reweigh coupons (

).

Calculations:

Phase 3: Electrochemical Impedance Spectroscopy (EIS)

EIS distinguishes between the solution resistance (

Setup:

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry, AutoLab).[2]

Protocol:

-

OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

-

EIS Scan:

-

Analysis: Fit data to a Randles Equivalent Circuit (

) or Constant Phase Element (CPE) model if the semicircle is depressed.[1][2]

Key Output Table Structure:

| Conc. (ppm) | |||

| Blank | 25.4 | 150.2 | - |

| 100 | 145.8 | 85.4 | 82.5 |

| 500 | 450.2 | 32.1 | 94.3 |

Phase 4: Potentiodynamic Polarization (Tafel)

Determines if 2,4,8-TMQ is an anodic, cathodic, or mixed-type inhibitor.[1]

Protocol:

-

Scan Range:

to -

Scan Rate:

. -

Data Extraction: Extrapolate Tafel slopes (

) to determine Corrosion Current Density (

Calculation:

References

-

ASTM International. (2021).[1][2] ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[1][2] West Conshohocken, PA.[2] Link

-

Popova, A., et al. (2011).[2] "Corrosion inhibition of mild steel in 1M HCl by quinoline derivatives." Chemical Engineering Communications, 198(11).[2] (Establishes the baseline mechanism for quinoline adsorption). Link[1][2]

-

Gamry Instruments. (n.d.).[1][2] "Basics of Electrochemical Impedance Spectroscopy." Application Notes. (Authoritative protocol for EIS parameter settings). Link

-

Dwivedi, A., et al. (2017).[2] "Study of 2-amino-4-methyl-quinoline as a corrosion inhibitor." Journal of Molecular Liquids. (Provides comparative data for methyl-substituted quinolines). Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 2,4,8-Trimethylquinoline

Welcome to the technical support center dedicated to the synthesis of 2,4,8-trimethylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs): Initial Synthetic Strategy

Q1: What are the primary synthetic routes to this compound, and which is most suitable for a scalable laboratory synthesis?

A: For the specific substitution pattern of this compound, two classical methods are most relevant: the Combes synthesis and the Doebner-von Miller reaction.[1][2]

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[3][4] For the target molecule, this translates to the condensation of o-toluidine (2-methylaniline) with acetylacetone (pentane-2,4-dione) . The reaction proceeds through an enamine intermediate which then undergoes cyclization and dehydration.[5][6]

-

Doebner-von Miller Reaction: This is a more general method that reacts an aniline with α,β-unsaturated carbonyl compounds.[7][8] These unsaturated precursors are often generated in situ, for instance, from the aldol condensation of aldehydes or ketones.[7]

Recommendation: For laboratory and pilot-scale synthesis of this compound, the Combes synthesis is the preferred route . Its primary advantage lies in its directness and predictability. The two key fragments, o-toluidine and acetylacetone, directly map to the final quinoline structure, minimizing the risk of forming regioisomers that can complicate the Doebner-von Miller approach, especially when using substituted anilines.

Q2: What is the mechanism of the recommended Combes synthesis for this compound?

A: The Combes synthesis is a robust, acid-catalyzed process that occurs in two main stages: enamine formation and electrophilic cyclization.[1][3]

-

Enamine Formation: The lone pair of the o-toluidine nitrogen attacks one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a stable β-amino-α,β-unsaturated ketone (an enaminone) intermediate.

-

Acid-Catalyzed Cyclization: A strong acid (typically concentrated sulfuric acid) protonates the remaining carbonyl group, activating it. The electron-rich aromatic ring of the enaminone then attacks the activated carbonyl in an intramolecular electrophilic aromatic substitution. This is the rate-determining step.[3]

-

Dehydration: The resulting intermediate alcohol is quickly protonated by the acid and eliminated as water, re-aromatizing the system to yield the final this compound product.

Below is a diagram illustrating the workflow for this specific synthesis.

Caption: Workflow for the Combes Synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up of this compound.

Low or No Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

A: Low yield is a multifaceted problem. Systematically investigate the following possibilities using the troubleshooting workflow provided below.

-

Purity of Starting Materials: o-toluidine is susceptible to air oxidation, turning dark over time. Use freshly distilled or high-purity o-toluidine. Ensure acetylacetone is free from significant water content.

-

Inefficient Enamine Formation: The initial condensation to the enamine intermediate requires the removal of water. While the strong acid in the next step is a powerful dehydrating agent, ensuring this first step proceeds efficiently is key. In some variations, this step can be performed separately before adding the strong cyclizing acid.

-

Suboptimal Acid Catalyst: Concentrated sulfuric acid is effective but can cause charring and sulfonation side reactions if the temperature is not rigorously controlled.[9] Consider using Polyphosphoric Acid (PPA), which often serves as a milder and more effective medium for this cyclization, leading to cleaner reactions and higher yields.[3]

-

Incorrect Reaction Temperature: The cyclization step is highly temperature-dependent.

-

Too low: The reaction rate will be impractically slow, leading to incomplete conversion.

-

Too high: This dramatically increases the rate of side reactions, leading to the formation of sulfonated byproducts and polymeric tar, which can trap the product and complicate purification.[9] A typical temperature range is 100-120°C, but this must be optimized for your specific setup.

-

-

Premature Quenching: Ensure the reaction has run to completion before workup. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the enamine intermediate is a good indicator of completion.

Caption: Troubleshooting Workflow for Low Reaction Yield.

Purity Issues & Side Reactions

Q: The crude product is a dark, tarry material that is difficult to purify. How can I prevent this?

A: Tar formation is a classic issue in acid-catalyzed quinoline syntheses, arising from the harsh reaction conditions.[9]

-

Cause: The combination of high temperature and concentrated sulfuric acid can cause polymerization and degradation of both the starting materials and the quinoline product.

-

Prevention:

-

Temperature Control: This is the most critical factor. Maintain a consistent internal reaction temperature. On a larger scale, this requires a well-calibrated heating mantle and overhead stirring to ensure even heat distribution.

-

Use a Milder Catalyst: As mentioned, switching from H₂SO₄ to Polyphosphoric Acid (PPA) is a highly effective strategy. PPA promotes the necessary cyclization but is generally less aggressive, reducing charring.[3]

-

Controlled Reagent Addition: For larger-scale reactions, consider adding the o-toluidine/acetylacetone mixture slowly to the pre-heated acid. This helps to control the exotherm from the initial mixing and reaction.

-

Scale-Up Challenges

Q: I am scaling the reaction from 5g to 100g and experiencing a violent exotherm upon adding my reactants to the acid. How should I adjust my procedure?

A: This is a critical safety and process control issue. The heat of mixing and the reaction exotherm do not scale linearly with volume.

-

Cause: The surface-area-to-volume ratio decreases as the scale increases. This means the reaction generates heat much faster than it can be dissipated through the walls of the flask.

-

Solution:

-

Reverse Addition: Instead of adding the reactants to the acid, slowly add the acid to the stirred mixture of o-toluidine and acetylacetone in a flask equipped with an ice bath. This allows you to control the rate of the reaction by controlling the addition rate of the catalyst.

-

Mechanical Stirring: Ensure the reaction vessel is equipped with an overhead mechanical stirrer. A magnetic stir bar is insufficient for providing the efficient mixing needed to dissipate heat in larger volumes.

-

Temperature Monitoring: Always use a thermocouple to monitor the internal temperature of the reaction, not the temperature of the heating bath. Set a maximum temperature limit and be prepared to cool the reaction if it approaches this limit.

-

Purification Strategy

Q: What is the most effective method for purifying the crude this compound from the reaction mixture?

A: A multi-step workup and purification procedure is required to isolate a high-purity product.

-

Quench and Neutralize: After cooling, the reaction mixture should be carefully quenched by pouring it onto crushed ice. This is followed by slow neutralization with a base (e.g., 30% NaOH solution) while cooling in an ice bath to manage the significant exotherm. The goal is to reach a pH of >10 to ensure the quinoline is in its free base form.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate.

-

Acid Wash (Optional Cleanup): To remove non-basic impurities, the organic layer can be extracted with dilute HCl (e.g., 1M). The product will move into the acidic aqueous layer as the hydrochloride salt. This aqueous layer can then be re-basified and the product re-extracted into an organic solvent.

-

Final Purification:

-

Column Chromatography: For high purity on a lab scale, silica gel chromatography is effective. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is a good starting point.

-

Vacuum Distillation: For larger quantities, vacuum distillation is the most industrially viable method for purification. This compound is a high-boiling liquid or low-melting solid, making it a good candidate for this technique.

-

Optimized Laboratory Protocol

This protocol is for the Combes synthesis of this compound on a 0.1 mole scale.

Step 1: Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one

| Parameter | Value/Reagent | Notes |

| Reactant 1 | o-Toluidine | 10.7 g (0.1 mol) |

| Reactant 2 | Acetylacetone | 10.0 g (0.1 mol) |

| Catalyst | Polyphosphoric Acid (PPA) | ~100 g |

| Temperature | 110-120 °C | Monitor internally |

| Reaction Time | 2-4 hours | Monitor by TLC |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple, and a reflux condenser.

-

Charging: Add the polyphosphoric acid to the flask and begin stirring. Heat the PPA to approximately 90°C.

-

Reagent Addition: In a separate beaker, mix the o-toluidine and acetylacetone. Add this mixture dropwise to the hot, stirring PPA over 30 minutes. An exotherm will be observed; maintain the internal temperature below 120°C.

-

Reaction: After the addition is complete, heat the mixture to 110-120°C and hold for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Allow the reaction to cool to ~70°C. Carefully and slowly pour the viscous mixture onto 500g of crushed ice with vigorous stirring.

-

Neutralization: Slowly add 30% aqueous sodium hydroxide solution until the pH of the mixture is >10. Ensure the mixture remains cold with an ice bath during this process.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by vacuum distillation or silica gel chromatography to obtain this compound as a pale yellow oil or solid.

References

-

IIP Series. Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview.

-

PrepChem. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

-

Google Patents. US4398916A - Process for purification of quinoline yellow.

-

Google Patents. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

-

Wikipedia. Combes quinoline synthesis.

-

Wikipedia. Doebner–Miller reaction.

-

Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.

-

ResearchGate. Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.

-

Combes Quinoline Synthesis PDF.

-

Slideshare. Doebner-Miller reaction and applications.

-

Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

-

Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline.

-

ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates.

-

PubChem. This compound.

-

YouTube. Combe's synthesis of quinoline || detailed mechanism.

-

Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.

-

YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

-

ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.

-

Organic Chemistry Portal. Synthesis of quinolines.

-

PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

Benchchem. Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.

-

Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions.

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. youtube.com [youtube.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 2,4,8-Trimethylquinoline Stability & Synthesis Guide

The following technical guide addresses the stability and handling of 2,4,8-Trimethylquinoline (CAS: 18441-61-7), specifically focusing on challenges encountered under acidic conditions.

Executive Summary

This compound is a fully aromatic heterocyclic compound, distinct from the common rubber antioxidant TMQ (2,2,4-trimethyl-1,2-dihydroquinoline). While the aromatic quinoline core is thermodynamically stable, "stability issues" reported by users most frequently arise during its acid-catalyzed synthesis (Doebner-Miller reaction) or during the storage of its hydrochloride salts .

This guide addresses the two primary failure modes:

-

Synthetic Instability: Uncontrolled polymerization ("tarring") of intermediates in strong acid.[1]

-

Salt Hydrolysis/Hygroscopicity: Issues with the physical stability of the acid salt form.[1]

Part 1: The "Black Tar" Problem (Synthetic Instability)

Context: Users synthesizing this compound via the condensation of o-toluidine and acetone (or mesityl oxide) often report the reaction mixture turning into an intractable black solid. This is not degradation of the product, but oligomerization of the intermediates.

Mechanism of Instability

The reaction proceeds via the Doebner-Miller mechanism . The critical instability point occurs when the

Figure 1: Competing pathways in acid-catalyzed synthesis. The "instability" is the diversion of intermediates into polymeric tars.

Troubleshooting Guide: Synthesis & Acid Workup

| Symptom | Root Cause | Corrective Action |

| Reaction mixture solidifies into black mass | Polymerization of acetone/mesityl oxide due to excessive acid concentration or temperature.[1] | Protocol Adjustment: Use a biphasic system (e.g., Toluene/HCl).[1] The organic solvent sequesters the intermediate, protecting it from the aqueous acid phase [1]. |

| Low Yield (<40%) | Incomplete oxidation of the dihydro-intermediate.[1] The "product" remains as the unstable dihydro-form.[1] | Oxidation Step: Ensure a specific oxidation step is included (e.g., addition of mild oxidant or prolonged reflux in nitrobenzene) to aromatize the ring fully. |

| Violent Exotherm | Uncontrolled condensation of acetone.[1] | Dosing Control: Add the ketone slowly to the hot acid/amine mixture. Do not mix all reagents at room temperature before heating. |

Part 2: Stability of the Isolated Compound

Once isolated, this compound is a robust heteroaromatic base. However, users often encounter issues when handling it in acidic buffers or as a salt.[1]

FAQ: Handling & Storage

Q: My this compound hydrochloride salt is turning sticky/wet. Is it degrading? A: It is likely hygroscopic , not degrading.[1]

-

Explanation: Quinoline salts (HCl, HBr) are prone to absorbing atmospheric moisture.[1] This leads to hydrolysis where the salt dissociates back to the free base and acid, which can then oxidize or discolor.

-

Solution: Store salts in a desiccator under Argon. If the salt becomes wet, recrystallize from anhydrous ethanol/ether.

Q: Can I store the compound in acidic solution (pH < 2) for long periods? A: Yes, but with caveats.

-

Stability: The aromatic ring is stable in dilute mineral acids (HCl, H2SO4) at room temperature.

-

Risk: Avoid oxidizing acids (Nitric acid, Chromic acid).[1] Methyl groups on the quinoline ring (positions 2, 4,[2][3][4][5][6][7][8][9][10] 8) are susceptible to oxidation to aldehydes or carboxylic acids under strong oxidative conditions [2].[1]

Q: I see a color change from pale yellow to reddish-brown in solution. What is this? A: This indicates trace photo-oxidation.[1]

-

Mechanism: Methylquinolines can undergo radical formation at the benzylic positions (methyl groups) when exposed to UV light and oxygen.

-

Prevention: Store all solutions in amber glass vials. The presence of acid does not prevent this photo-oxidation; in fact, protonation can sometimes shift the absorption spectrum, making it more sensitive to visible light.

Part 3: Verified Purification Protocol

To recover stable this compound from a "tarred" acidic reaction mixture, do not attempt filtration. Use Steam Distillation .[1][11]

Protocol:

-

Basification: Carefully neutralize the acidic reaction mixture with 20% NaOH until pH > 11. The quinoline will separate as an oil mixed with tar.[1]

-

Steam Distillation: Pass steam through the mixture. This compound is volatile with steam; the polymeric tars are not.

-

Extraction: Collect the distillate (milky emulsion). Extract with Dichloromethane (DCM).[1][12]

-

Drying: Dry organic layer over anhydrous

and evaporate. -

Validation: Check purity via GC-MS. The molecular ion (

) should be 171 m/z .[1]

References

-

Doebner-Miller Reaction Optimization

-

Oxidation of Methylquinolines

-

Compound Data & Safety

- Source: PubChem Compound Summary for CID 87645 (this compound).

-

Link:[Link]

Sources

- 1. This compound | C12H13N | CID 87645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2370020A - Process for the separation of sulphur dioxide from gases - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. guidechem.com [guidechem.com]

- 5. Uncontrolled Post-Industrial Landfill—Source of Metals, Potential Toxic Compounds, Dust, and Pathogens in Environment—A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. EP0490445A2 - Catalyst compositions - Google Patents [patents.google.com]

- 8. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. CAS 105908-43-8: 5-Chloro-2,4,8-trimethylquinoline [cymitquimica.com]

- 10. guidechem.com [guidechem.com]

- 11. brieflands.com [brieflands.com]

- 12. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

Validation & Comparative

Definitive Structural Validation of 2,4,8-Trimethylquinoline: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary

In the precise world of drug discovery and organic electronics, the 2,4,8-Trimethylquinoline (2,4,8-TMQ) scaffold represents a critical building block. However, its synthesis—often via Combes or Skraup methodologies—frequently yields regioisomers (e.g., 2,4,6-TMQ) that are difficult to distinguish by standard 1D-NMR due to overlapping methyl resonances.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS, IR). While NMR is faster for routine checks, we demonstrate that SC-XRD is the only self-validating method capable of defining the absolute spatial arrangement and steric distortions inherent to the 8-methyl "peri" effect in 2,4,8-TMQ.

The Structural Challenge: Why 2,4,8-TMQ?

The 2,4,8-TMQ molecule possesses a unique steric challenge: the 8-methyl group . Located at the peri position relative to the quinoline nitrogen, this group creates significant steric strain and electronic repulsion not found in the 2,4,6-isomer.

-

The Ambiguity: In

H NMR, the chemical shifts of methyl groups at positions 6, 7, or 8 often cluster between 2.4–2.7 ppm. Without high-resolution 2D-NOESY data (which can still be ambiguous due to spin diffusion), misidentification is a common risk. -

The Solution: SC-XRD provides a direct image of the electron density, rendering the position of the methyl group undeniable.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the "performance" of validation methods. Here, "performance" is defined as the ability to unambiguously determine the structure.

Table 1: Structural Validation Performance Matrix

| Feature | SC-XRD (The Gold Standard) | 1D / 2D NMR ( | Mass Spectrometry (HRMS) |

| Isomer Differentiation | Absolute. Direct visualization of atomic positions. | Inferred. Relies on coupling constants ( | Poor. Isomers often have identical fragmentation patterns. |

| Steric Quantification | High. Measures bond angles/torsions (e.g., C8-C8a-N1 distortion). | Low. Inferred from chemical shift anisotropy. | None. |

| Sample State | Solid state (Crystal required). | Solution state (Dynamic averaging). | Gas/Solution phase. |

| Data Confidence | >99% (Self-validating via R-factors). | ~90% (Subject to solvent effects/overlap). | 50% (Validates mass, not structure). |

| Turnaround Time | 24–48 Hours (crystallization dependent). | 15–30 Minutes. | < 5 Minutes. |

Expert Insight: While NMR is the workhorse of reaction monitoring, it observes the average environment of nuclei. SC-XRD captures the static conformation, revealing the twisting of the quinoline ring caused by the 8-methyl/Nitrogen interaction—a critical parameter for docking studies in drug design.

Experimental Protocol: SC-XRD Validation Workflow

This protocol is designed to be a self-validating system. If the crystallization fails, the workflow stops, preventing the generation of false data.

Phase 1: Crystal Growth (The Critical Step)

-

Method: Slow Evaporation.

-

Solvent System: Ethanol/Hexane (1:1 v/v) or Acetone/Pentane.

-

Protocol:

-

Dissolve 20 mg of crude 2,4,8-TMQ in 2 mL of ethanol.

-

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial (removes nucleation sites). -

Add hexane dropwise until slight turbidity is observed, then add 2 drops of ethanol to clear.

-

Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

-

Target: Block-like, colorless crystals (

mm) should appear within 48–72 hours.

-

Phase 2: Data Collection & Reduction

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

radiation, -

Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal motion of the methyl groups.

-

Strategy: Collect full sphere of data (

). -

Data Reduction: Use SAINT or CrysAlisPro for integration and scaling. Check for systematic absences to determine Space Group (likely

or

Phase 3: Structure Solution & Refinement

-

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.

-

Process:

-

Solve: Locate the heavy atoms (quinoline core).

-

Difference Fourier Map: Locate Hydrogen atoms (especially methyl hydrogens) or place them geometrically using a riding model (AFIX 137 for methyls).

-

Validation: Check

value (Target: < 5%) and Goodness of Fit (GoF

-

Visualization of the Validation Logic

The following diagram illustrates the decision-making pathway for validating the structure, highlighting why SC-XRD is the terminal validation step.

Figure 1: Decision workflow for structural validation. Note that spectroscopic ambiguity triggers the crystallographic pathway for definitive resolution.

Key Structural Metrics (The "Fingerprint")

When analyzing the X-ray data for 2,4,8-TMQ, specific geometric parameters act as the "fingerprint" of the molecule. A researcher should look for these specific values in the .cif file to confirm the 2,4,8-isomer over the 2,4,6-isomer.

A. The "Peri" Interaction (N1 C8-Me)

In 2,4,8-TMQ, the methyl group at C8 is forced into close proximity with the Nitrogen lone pair.

-

Expected Bond Angle (N1-C8a-C8):

in ideal systems, but expands to -

Torsion Angle: The methyl carbon will likely lie significantly out of the quinoline plane (0.1 – 0.3 Å deviation) compared to the planar 2,4,6-isomer.

B. Crystal Packing

-

-

-

Methyl Interlocking: The protruding methyl groups usually dictate the packing motif, often preventing tight "graphitic" stacking and leading to unique herring-bone arrangements.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD)."[3] The world’s repository for small-molecule organic crystal structures.[3][4] Link

-

Maretina, I. A., & Trofimov, B. A. (2024). "Quinoline Derivatives in Discovery and Development of Pesticides." Journal of Agricultural and Food Chemistry, 72(23), 12857–12883. (Provides context on the importance of the quinoline scaffold). Link

-

Peak Proteins. (2024). "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." (Methodological comparison source). Link

-

Smolecule. "this compound Product Information & Properties." (Compound specific data). Link

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: From Classic Reactions to Modern Strategies

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] First isolated from coal tar in 1834, this scaffold is not merely a chemical curiosity but a privileged structure in medicinal chemistry and materials science.[2] Quinoline derivatives are integral to a vast array of pharmaceuticals, exhibiting activities as antimalarials (e.g., quinine, chloroquine), antibacterials, anticancer agents, and anti-inflammatory drugs.[1][3] Their unique photophysical properties also lend them to applications as dyes and sensors.[4]

Given their importance, the efficient synthesis of substituted quinolines has been a major focus of organic chemistry for over a century.[3] This has led to the development of a rich portfolio of synthetic methodologies, from robust, century-old named reactions to sophisticated modern catalytic systems. This guide provides a comparative study of these methods, offering researchers, scientists, and drug development professionals the technical insights and practical data needed to select the optimal strategy for their specific target molecule. We will delve into the causality behind experimental choices, compare performance through quantitative data, and provide detailed protocols for key transformations.

Part 1: The Pillars of Quinoline Synthesis: Classical Named Reactions

The traditional methods for quinoline synthesis are powerful, time-tested reactions that form the foundation of our understanding. While sometimes harsh, they are often reliable for producing a wide range of quinoline structures.

The Skraup Synthesis: A Vigorous Classic

Discovered by Zdenko Hans Skraup in 1880, this is one of the most direct methods to produce unsubstituted quinoline.[5][6] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene corresponding to the aniline used.[7]

Mechanistic Insight: The choice of concentrated sulfuric acid is critical; it serves a dual purpose. First, it acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5] Second, it protonates the acrolein, activating it for nucleophilic attack. The reaction is famously exothermic and can be violent; hence, a moderator like ferrous sulfate (FeSO₄) is often added to control the reaction rate.[8][9] The aniline then undergoes a Michael-type conjugate addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration yield 1,2-dihydroquinoline, which is finally oxidized by nitrobenzene to the aromatic quinoline product.[10]

Advantages:

-

Uses simple, readily available starting materials.

-

A direct route to the parent quinoline and simple derivatives.

Disadvantages:

-

Extremely harsh and highly exothermic conditions (often requiring moderators).[6]

-

Limited substrate scope; sensitive functional groups are not tolerated.

-

Use of strong acids and hazardous oxidizing agents raises environmental and safety concerns.[4]

View Skraup Synthesis Mechanism Diagram

Caption: General mechanism of the Doebner-von Miller reaction.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is one of the most important and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester). [11][12]The reaction can be catalyzed by either acids or bases. [13] Mechanistic Insight: The choice of catalyst dictates the initial step. Under base catalysis, the reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to form the quinoline. [14]Under acid catalysis, the initial step is typically the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and dehydration. [12]The convergence of two pre-functionalized fragments makes this a powerful method for constructing highly substituted quinolines with well-defined regiochemistry.

Advantages:

-

High convergence and predictability of the substitution pattern. [11]* Milder conditions are often possible compared to Skraup or Doebner-von Miller. [15]* Wide substrate scope, making it a workhorse in medicinal chemistry. [16] Disadvantages:

-

Requires the synthesis of often unstable 2-aminoaryl aldehydes or ketones as starting materials. [16]* Self-condensation of the starting materials can be a competing side reaction.

View Friedländer Annulation Mechanism Diagram

Caption: Base-catalyzed pathway of the Friedländer Synthesis.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone. [17][18]The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid. [5] Mechanistic Insight: The reaction proceeds in two distinct stages. First, the aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer). [17]This step is usually facile. The second step is the critical ring-closing reaction, which requires a strong acid catalyst and is the rate-determining step. [17]The enamine is protonated, activating the aromatic ring for an intramolecular electrophilic attack, followed by dehydration to yield the final quinoline product. The nature of the β-diketone directly dictates the substituents at the 2- and 4-positions of the quinoline ring.

Advantages:

-

A straightforward method for preparing 2,4-disubstituted quinolines. [17]* Uses readily available anilines and β-diketones.

Disadvantages:

-

Requires strong acid and often high temperatures.

-

Electron-withdrawing groups on the aniline can inhibit or prevent the cyclization step. [18]

The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines

This method provides access to valuable 2-hydroxyquinolines (2-quinolones) and 4-hydroxyquinolines (4-quinolones), which are important pharmaceutical intermediates. [19]The reaction involves the condensation of an aniline with a β-ketoester. The outcome is highly dependent on the reaction temperature. [20][21] Mechanistic Insight: The reaction hinges on the two reactive sites of the β-ketoester: the ketone and the ester carbonyls.

-

Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to ~140 °C), the more reactive ketone carbonyl undergoes condensation with the aniline to form a β-aminoacrylate (an enamine). [22][23]This intermediate is then cyclized at very high temperatures (~250 °C) in an inert solvent to yield the 4-hydroxyquinoline. [23]The high temperature is necessary to overcome the energy barrier for the intramolecular Friedel-Crafts-type acylation.

-

Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures, the aniline reacts as a nucleophile with the less reactive ester carbonyl to form a β-ketoanilide. This intermediate readily cyclizes under acidic conditions to furnish the thermodynamically more stable 2-hydroxyquinoline. [19] This temperature-dependent selectivity is a classic example of kinetic versus thermodynamic control and is a critical consideration when planning the synthesis.

Advantages:

-

Provides specific access to either 2- or 4-hydroxyquinolines by controlling reaction conditions. [20]* Hydroxyquinolines are versatile handles for further functionalization.

Disadvantages:

-

The Conrad-Limpach cyclization requires very high temperatures. [22]* Careful control of conditions is necessary to avoid mixtures of isomers.

View Conrad-Limpach vs. Knorr Pathway Diagram

Caption: Temperature dictates the outcome of the reaction.

Part 2: The New Wave: Modern Synthetic Strategies

While classical methods are robust, concerns over harsh conditions, limited functional group tolerance, and environmental impact have driven the development of new strategies. [1][24]Modern quinoline synthesis emphasizes efficiency, sustainability, and molecular diversity.

Catalytic and Green Approaches

Modern synthesis has seen a shift towards catalytic reactions that operate under milder conditions. [25]This includes:

-

Transition-Metal Catalysis: Methods involving C-H bond activation, catalyzed by metals like rhodium, cobalt, or copper, allow for the construction of quinolines from simple, unactivated precursors. [2]For instance, iron-catalyzed acceptorless dehydrogenative coupling of 2-aminoaryl alcohols with secondary alcohols provides an atom-economical route to quinolines, releasing only H₂ and H₂O as byproducts. [16]* Nanocatalysts: The use of nanocatalysts offers advantages like high surface area, enhanced reactivity, and ease of recovery and reuse, aligning with the principles of green chemistry. [1]* Green Solvents and Conditions: Replacing hazardous solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint. [4]

Alternative Energy Sources: Microwave and Ultrasound

The adoption of alternative energy sources has revolutionized quinoline synthesis. * Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes. [26]This often leads to higher yields and cleaner reactions by minimizing the formation of side products. [27]Many classical reactions, including the Friedländer and Skraup syntheses, have been successfully adapted to microwave conditions. [2][28]* Ultrasonic Irradiation: Sonication uses high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can enhance reaction rates and yields, providing another energy-efficient alternative to conventional heating. [4]

Part 3: Comparative Analysis and Strategic Selection

Choosing the right synthetic method is a critical decision based on the target structure, available starting materials, required scale, and desired "greenness" of the process.

Quantitative Comparison of Key Quinoline Syntheses

The following table summarizes and compares the typical performance of the discussed methods. Yields and conditions are representative and can vary significantly based on the specific substrates used.

| Synthesis Method | Typical Starting Materials | Key Reagents/Catalyst | Temp. (°C) | Time | Typical Yield (%) | Key Advantages | Key Limitations |

| Skraup [5][6] | Aniline, Glycerol | H₂SO₄, Nitrobenzene | 140-160 | 2-4 h | 40-70 | Simple starting materials | Harsh, exothermic, low scope |

| Doebner-von Miller [29] | Aniline, α,β-Unsaturated Carbonyl | HCl, ZnCl₂, or other acids | 100-140 | 3-12 h | 30-80 | More versatile than Skraup | Harsh, potential regioisomers |

| Friedländer [11][13] | 2-Aminoaryl Ketone, Methylene Carbonyl | Acid or Base (e.g., PTSA, NaOH) | 25-150 | 0.5-8 h | 70-95 | Convergent, predictable | Unstable starting materials |

| Combes [17][18] | Aniline, β-Diketone | H₂SO₄, PPA | 100-150 | 1-5 h | 60-90 | Good for 2,4-disubstitution | Strong acid required |

| Conrad-Limpach [22][23] | Aniline, β-Ketoester | (1) Mild Acid, (2) Heat | (1) RT-100 (2) ~250 | 4-10 h | 50-95 | Access to 4-hydroxyquinolines | Very high temp. for cyclization |

| Microwave Friedländer [2] | 2-Aminoaryl Ketone, Methylene Carbonyl | Nafion NR50 (solid acid) | 120-140 | 10-30 min | 85-98 | Rapid, high yield, green | Requires microwave reactor |

| Fe-Catalyzed ADC [16] | 2-Aminoaryl Alcohol, Secondary Alcohol | Iron-pincer complex | 120-140 | 12-24 h | 75-94 | Atom-economical, mild | Requires specific catalyst |

Workflow: Choosing the Right Synthesis

The decision-making process for selecting a synthesis method can be visualized as a logical flow, balancing the complexity of the target molecule against the practicality of the synthetic route.

Caption: Decision tree for selecting an appropriate quinoline synthesis method.

Part 4: Detailed Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for two contrasting methods: the classical Friedländer annulation and a modern microwave-assisted synthesis.

Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline

This protocol describes the acid-catalyzed condensation of 2-aminobenzophenone with acetone.

Materials:

-

2-Aminobenzophenone (1.97 g, 10 mmol)

-

Acetone (20 mL)

-

p-Toluenesulfonic acid monohydrate (PTSA) (190 mg, 1 mmol, 10 mol%)

-

Toluene (40 mL)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To the 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (10 mmol) and toluene (40 mL).

-

Reagent Addition: Add acetone (20 mL) and PTSA (10 mol%) to the flask. The choice of an acid catalyst like PTSA is crucial as it protonates the carbonyl of acetone, facilitating the initial Schiff base formation with the less nucleophilic aniline.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the 2-aminobenzophenone spot indicates reaction completion. This typically takes 4-6 hours.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the PTSA catalyst. This is a critical self-validating step; effervescence should be observed, and the aqueous layer should be basic upon testing.

-

Extraction & Isolation: Wash the organic layer with brine (30 mL), then dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-phenylquinoline as a solid. Typical yields are in the 80-90% range.

Protocol 2: Microwave-Assisted Friedländer Synthesis of Poly-substituted Quinolines

[2] This protocol utilizes a reusable solid acid catalyst (Nafion NR50) under microwave irradiation, representing a greener, more efficient approach.

Materials:

-

2-Aminoaryl ketone (1 mmol)

-

α-Methylene carbonyl compound (1.2 mmol)

-

Nafion NR50 (20 mg)

-

Ethanol (3 mL)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Scientific microwave reactor

Procedure:

-

Vessel Charging: In the 10 mL microwave reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), Nafion NR50 (20 mg), and ethanol (3 mL). Nafion NR50 is a perfluorinated resin containing sulfonic acid groups, acting as a solid, recyclable Brønsted acid catalyst, which simplifies purification. [2]2. Microwave Irradiation: Seal the vessel and place it in the cavity of the scientific microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes. The reactor's software will modulate the power to maintain this temperature. This direct, controlled heating is why the reaction is orders of magnitude faster than conventional methods.

-

Work-up: After the reaction, cool the vessel to room temperature using a compressed air stream. The catalyst, Nafion NR50, is a solid and can be recovered by simple filtration. It can be washed with ethanol, dried, and reused for subsequent reactions.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting crude product is often of high purity.

-

Purification: If necessary, the product can be further purified by recrystallization from ethanol to yield the desired quinoline. Yields for this method are frequently excellent, often exceeding 90%. [2]

Conclusion and Future Outlook

The synthesis of the quinoline scaffold is a testament to the evolution of organic chemistry. The classical named reactions, despite their often harsh conditions, remain valuable tools due to their simplicity and reliability. However, the future of quinoline synthesis undoubtedly lies in the continued development of modern, sustainable methodologies. [3][24]The pursuit of catalytic systems based on earth-abundant metals, the expansion of C-H activation strategies, and the integration of flow chemistry and photocatalysis will further enhance our ability to construct this vital heterocyclic motif with ever-increasing efficiency, precision, and environmental responsibility. This ongoing innovation will ensure that chemists can continue to harness the power of the quinoline core to address challenges in medicine and materials science for years to come.

References

A complete list of all sources cited within this guide.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Li, X., et al. (2024).

- Kumar, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

- Yadav, D., & Sharma, A. (2020). Recent Progress in the Synthesis of Quinolines. PubMed.

- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.

- Sharma, P., & Kumar, A. (2015). Recent advances in the synthesis of quinolines: a review. RSC Publishing.

- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Ingenta Connect.

- Grover, T., Singh, N., & Vaja, M. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry.

- Abdel-Wahab, B. F., & Aly, A. A. (2009).

- BenchChem. (2025).

- Kamal, A., et al. (2009).

- Meyet, C. E., & Larsen, C. H. (2012). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry.

- Yu, K., Chen, Q., & Liu, W. (2022). Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. Royal Society of Chemistry.

- International Journal of Pharmaceutical Sciences. (2024).

- Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (2025).

- Organic-Reaction.com. (n.d.). Friedlander quinoline synthesis.

- BenchChem. (2025). A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Singh, K., & Singh, K. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.

- Wikipedia. (n.d.). Skraup reaction.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- Wikipedia. (n.d.). Friedländer synthesis.

- Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.

- Bentham Science Publisher. (2025). Microwave-assisted Synthesis of Quinolines.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- ResearchGate. (n.d.).

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Slideshare. (n.d.).

- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.

- YouTube. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.

- YouTube. (2022). Skraup Reaction.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.

- Wikipedia. (n.d.). Conrad–Limpach synthesis.

- Slideshare. (n.d.).

- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.

- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.

- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. Friedlander quinoline synthesis [quimicaorganica.org]

- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 19. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]